2,2,2-三氟-1-吲哚基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

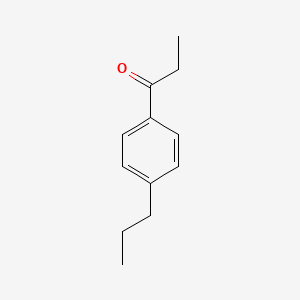

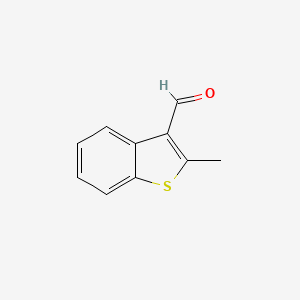

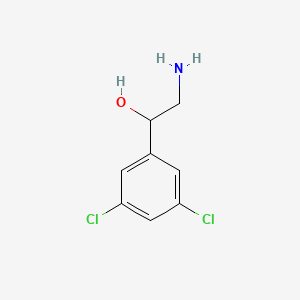

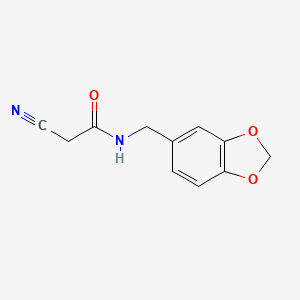

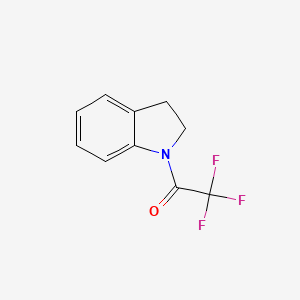

The compound 2,2,2-Trifluoro-1-indolinylethan-1-one is a chemical that features both the indoline and ketone functional groups, with the addition of trifluoromethyl groups. This structure suggests that the compound could be of interest in various chemical and pharmacological applications due to the presence of these functional groups.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a silver triflate-catalyzed tandem hydroamination/hydroarylation cascade has been used to generate 1'-allylspiro[indene-1,2'-indolin]-3'-ones from related starting materials, such as 1-(2-allylamino)phenyl-4-hydroxy-but-2-yn-1-ones. This method is noted for its mild reaction conditions and its ability to produce highly functionalized spiro-targets with high yield . Although not the exact compound , this synthesis route could potentially be adapted for the synthesis of 2,2,2-Trifluoro-1-indolinylethan-1-one by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-indolinylethan-1-one would likely exhibit characteristics typical of indoline derivatives, which include a bicyclic framework consisting of a benzene ring fused to a pyrrolidine ring. The trifluoromethyl group would add significant electronegativity to the molecule, potentially affecting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Chemical reactions involving indoline derivatives can be quite diverse. The presence of a trifluoromethyl group in the compound could facilitate nucleophilic cyclization reactions, as seen in the synthesis of indoline derivatives from 1-trifluoromethylvinyl compounds . These reactions often involve intramolecular attacks that lead to the formation of new rings, which could be a relevant reaction pathway for the synthesis or further functionalization of 2,2,2-Trifluoro-1-indolinylethan-1-one.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2,2,2-Trifluoro-1-indolinylethan-1-one are not detailed in the provided papers, we can infer that the trifluoromethyl group would likely increase the compound's lipophilicity and could affect its boiling point, stability, and reactivity. The indoline moiety is known to be a privileged structure in medicinal chemistry, often contributing to the bioactivity of pharmaceutical compounds.

科学研究应用

发光性能

2,2,2-三氟-1-吲哚基乙酮(TFI)已被用于合成镧系金属配合物,显示出在发光性能方面有着很好的应用前景。这些配合物,特别是涉及到Eu和Sm离子的配合物,展示出强烈的特征发射。TFI的引入增强了这些配合物的发光量子产率和寿命,使它们在材料科学和光子应用中变得有用(Li et al., 2012)。

化学中的光学分辨

TFI已被用于通过脂肪酶催化的对映选择性乙酰化来进行混合物的光学分辨。这种方法有效地分离了化合物的对映体,如2,2,2-三氟-1-(萘基)乙醇,展示了TFI在促进立体选择性化学过程中的作用(Kato et al., 1995)。

手性化合物的合成

基于TFI的化合物已被用于手性氟烷基含有螺环吲哚γ-内酰胺产物的立体选择性合成。通过二级胺催化的反应获得的这些化合物表现出高产率和优异的对映选择性。这展示了TFI在合成手性化合物方面的潜力,这在制药研究和开发中具有重要意义(Liu等,2020)。

动态聚合物系统

在聚合物科学中,与TFI相关的化合物已被用于“点击”化学应用。这些应用涉及超快速和可逆反应,有助于开发具有愈合、重塑和回收等性质的动态聚合物网络。这展示了TFI在先进材料科学中的相关性(Billiet et al., 2014)。

分子间相互作用

已经研究了TFI及其衍生物形成强氢键和卤素键的能力。这些性质对于理解和设计超分子结构和晶体工程至关重要,表明TFI在基础化学研究中的作用(Libri et al., 2008)。

荧光探针

已合成并评估TFI衍生物作为金属离子的荧光探针。它们对Ag+和Hg2+等特定离子的选择性敏感性表明了它们在传感技术和分析化学中的潜力(Rocha et al., 2009)。

安全和危害

While specific safety and hazard information for 2,2,2-Trifluoro-1-indolinylethan-1-one is not available, it’s important to handle all chemicals with care and follow safety protocols. A related compound, 2,2,2-Trifluoroethanol, is classified as a flammable liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation .

属性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSZSUAIVBOFOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402926 |

Source

|

| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90732-28-8 |

Source

|

| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。